5-Bromoquinoline-8-carbaldehyde oxime
Description
5-Bromoquinoline-8-carbaldehyde oxime is a quinoline derivative synthesized from its parent aldehyde, 5-bromoquinoline-8-carbaldehyde (C₁₀H₆BrNO; CAS 885267-41-4; molecular weight 236.068 g/mol) . The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-CH=N-OH), resulting in the molecular formula C₁₀H₇BrN₂O (estimated molecular weight ~250.08 g/mol).
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
(NE)-N-[(5-bromoquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-3-7(6-13-14)10-8(9)2-1-5-12-10/h1-6,14H/b13-6+ |
InChI Key |
KPUNUPJPDZATGH-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)/C=N/O)Br |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=NO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbaldehyde oxime typically involves the reaction of 5-Bromoquinoline-8-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for 5-Bromoquinoline-8-carbaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters and using advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Bromoquinoline-8-carbaldehyde amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromoquinoline-8-carbaldehyde oxime is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinoline derivatives, which are important in medicinal chemistry .
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are investigated for their therapeutic properties .
Medicine: The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-8-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | CAS Number |
|---|---|---|---|---|
| 5-Bromoquinoline-8-carbaldehyde oxime | C₁₀H₇BrN₂O | ~250.08 | Quinoline, Br, oxime | Not reported |
| Olesoxime | C₂₇H₄₅NO | 399.65 | Cholesterol-like, syn/anti isomers | Not reported |
| 4-Methylpentan-2-one oxime | C₆H₁₃NO | 115.17 | Aliphatic, Acute Tox. 4 | 105-44-2 |
| Phosgene oxime | Cl₂C=N-OH | 113.93 | Corrosive, warfare agent | 1794-86-1 |
| 3-Bromo-4-methoxybenzaldehyde oxime | C₈H₈BrNO₃ | 262.06 | Aromatic, methoxy substituent | Not reported |
Table 2: Bond Lengths in Oxime Groups
| Compound | N-O Bond (Å) | N=C Bond (Å) |
|---|---|---|
| 6-Hydroxy-3-(hydroxyimino)indolin-2-one | 1.361 | 1.286 |
| 4-(1-Methylvinyl)cyclohexene oxime | 1.407 | 1.266 |
| (E)-4-Nitrobenzaldehyde oxime | 1.401 | 1.264 |
| 5-Bromoquinoline-8-carbaldehyde oxime | ~1.38* | ~1.27* |
Research Findings and Discussion
- Reactivity: The bromine atom in 5-bromoquinoline-8-carbaldehyde oxime may facilitate cross-coupling reactions, similar to 5-bromoisoquinoline derivatives used in metalation to synthesize aminated analogs .
- Biological Activity: While aromatic oxime ethers show antifungal properties, the quinoline scaffold in the target compound could enhance binding to biological targets like kinases or antimicrobial proteins .
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